(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid
CAS No.: 1280787-01-0
Cat. No.: VC2746527
Molecular Formula: C25H23NO4
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1280787-01-0 |
|---|---|
| Molecular Formula | C25H23NO4 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | (2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)22(24(27)28)14-26-25(29)30-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 |
| Standard InChI Key | CPAAZTTVXJKSDW-QFIPXVFZSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| SMILES | CC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid is a chiral, fluorene-based compound commonly used in peptide synthesis as a protecting group for amino acids. The presence of the fluorenylmethoxycarbonyl (Fmoc) group facilitates selective reactions by temporarily shielding the amine functionality during synthesis.
Applications in Peptide Synthesis
The Fmoc group is widely employed in SPPS due to its mild removal conditions using bases like piperidine. This ensures minimal side reactions during peptide elongation. The compound's stereochemistry (R-enantiomer) is crucial for synthesizing optically pure peptides, which are essential in pharmaceutical and biochemical research.
Synthesis Pathway
The synthesis of (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid generally involves:
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Fmoc Protection: The introduction of the Fmoc group to an amine precursor using reagents like Fmoc-chloride.
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Chiral Resolution: Ensuring the R-enantiomer through enantioselective synthesis or resolution techniques.
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Carboxylic Acid Functionalization: Final functionalization with a carboxylic acid group for coupling in peptide synthesis.
Analytical Characterization
The compound is characterized using:
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NMR Spectroscopy: Proton (H) and Carbon (C) NMR confirm the structure and purity.
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Mass Spectrometry (MS): Determines molecular weight and verifies the presence of the Fmoc group.
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Infrared Spectroscopy (IR): Identifies functional groups such as carboxylic acids and amides.
Safety and Handling
The compound should be handled with standard laboratory precautions:
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Storage Conditions: Store in a cool, dry place away from light.
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Hazards: May cause irritation upon inhalation or contact with skin and eyes; use personal protective equipment (PPE).
Research Gaps and Future Directions
Although extensively used in peptide chemistry, further studies could explore:
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Its potential as a scaffold for drug development.
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Modifications to enhance solubility or reactivity under specific conditions.
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